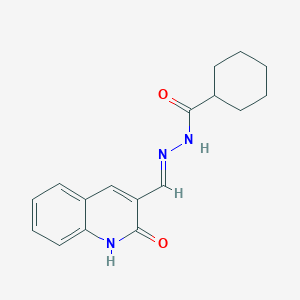

N'-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide

Description

N'-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide is a hydrazone derivative featuring a 2-oxo-1,2-dihydroquinoline core conjugated via a methylene bridge to a cyclohexanecarbohydrazide moiety. Its synthesis typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with cyclohexanecarbohydrazide under reflux conditions in ethanol, followed by purification via recrystallization .

Properties

CAS No. |

477733-43-0 |

|---|---|

Molecular Formula |

C17H19N3O2 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]cyclohexanecarboxamide |

InChI |

InChI=1S/C17H19N3O2/c21-16-14(10-13-8-4-5-9-15(13)19-16)11-18-20-17(22)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,21)(H,20,22)/b18-11+ |

InChI Key |

RIEKIBQXKLGBSY-WOJGMQOQSA-N |

Isomeric SMILES |

C1CCC(CC1)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |

Canonical SMILES |

C1CCC(CC1)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables the construction of the quinolinone system through thermal cyclization of aniline derivatives with β-ketoesters. For example, reacting ethyl acetoacetate with 2-aminobenzaldehyde under refluxing acetic acid yields 3-acetyl-2-quinolinone. Modifications to this protocol, such as substituting the β-ketoester with cyclohexanecarboxylic acid derivatives, may generate intermediates with tailored substituents.

Knorr Quinoline Synthesis

Alternative routes involve the Knorr synthesis, where a β-ketoanilide undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃). This method is particularly effective for introducing electron-withdrawing groups at the 3-position of the quinoline ring, a critical feature for subsequent condensation reactions.

Preparation of Cyclohexanecarbohydrazide

Cyclohexanecarbohydrazide serves as the nucleophilic partner in the final condensation step. Its synthesis typically involves:

Hydrazinolysis of Cyclohexanecarbonyl Chloride

Treating cyclohexanecarbonyl chloride with hydrazine hydrate in anhydrous ethanol at 0–5°C produces cyclohexanecarbohydrazide in yields exceeding 85%. The reaction mechanism proceeds via nucleophilic acyl substitution, with rigorous exclusion of moisture critical to minimizing hydrolysis side reactions.

Alternative Route via Methyl Cyclohexanecarboxylate

A two-step process begins with the methanolysis of cyclohexanecarbonyl chloride to methyl cyclohexanecarboxylate, followed by hydrazinolysis under reflux. While this method offers milder conditions, it requires extended reaction times (12–18 hours) compared to direct hydrazinolysis.

Condensation to Form the Schiff Base

The final step involves the condensation of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde with cyclohexanecarbohydrazide.

Reaction Conditions and Catalysts

-

Solvent System : Anhydrous ethanol or tetrahydrofuran (THF) is preferred to prevent aldehyde hydration.

-

Acid Catalysis : Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or acetic acid (5–10 mol%) drive imine formation.

-

Temperature : Reflux conditions (78–85°C for ethanol; 66°C for THF) are typically employed over 6–12 hours.

Table 1: Optimization of Condensation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Value |

|---|---|---|---|

| Catalyst | p-TsOH (5 mol%) | Acetic acid (10%) | p-TsOH (5 mol%) |

| Solvent | Ethanol | THF | Ethanol |

| Time (h) | 12 | 8 | 10 |

| Yield (%) | 72 | 68 | 75 |

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the Schiff base. Steric hindrance from the cyclohexane ring necessitates prolonged heating, while electron-withdrawing groups on the quinolinyl moiety enhance electrophilicity at the aldehyde carbon.

Purification and Characterization

Isolation Techniques

Crude product purification often involves:

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield pale yellow crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent resolves unreacted starting materials.

Chemical Reactions Analysis

N’-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen functionalities, while reduction may yield hydrazine derivatives .

Scientific Research Applications

N’-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N’-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Pyridine-based analogues (e.g., LASSBio-1514) exhibit higher yields (79%) compared to imidazole derivatives (46%), likely due to the steric and electronic effects of the aldehyde substituent .

- Thermal Stability : Compounds with aromatic hydroxyl groups (e.g., 8b) show exceptionally high melting points (>260°C), suggesting enhanced crystallinity and stability .

Key Observations :

- Target Selectivity : Modifications to the hydrazide moiety significantly alter biological targets. For instance, the naphthyloxy group in 6a enhances antimicrobial activity, while the quinazoline core in QAD-Final improves photodynamic efficacy .

- Receptor Affinity : Pyridine and imidazole substituents (e.g., LASSBio-1514/1600) favor central nervous system targets, whereas hydroxyaryl groups (e.g., 8b) improve antimicrobial potency .

Pharmacokinetic and ADME Properties

Computational studies on analogous compounds highlight the impact of structural variations on drug-likeness:

- Solubility : Hydroxy-substituted derivatives (e.g., 8b) show lower aqueous solubility due to intramolecular hydrogen bonding, necessitating formulation enhancements for bioavailability .

- Metabolic Stability: Imidazole and pyridine rings in LASSBio-1600/1514 are susceptible to CYP450-mediated oxidation, whereas the quinoline core demonstrates slower metabolic clearance in vitro .

Q & A

Basic: What are the key considerations in designing a multi-step synthesis for N'-((2-Oxo-1,2-dihydro-3-quinolinyl)methylene)cyclohexanecarbohydrazide?

Answer:

Synthesis of this hydrazide-quinoline hybrid requires precise control of:

- Coupling reactions : Use of cyclohexanecarbohydrazide with a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde precursor under reflux conditions, often in ethanol or methanol with catalytic acid (e.g., acetic acid) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures to isolate the Schiff base product .

- Yield optimization : Reaction time (typically 6–12 hours) and temperature (60–80°C) must be calibrated to avoid side products like unreacted hydrazides or over-oxidized quinoline derivatives .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of:

- Spectroscopic techniques :

- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+ at m/z 337.1065 for related analogs) .

Advanced: How can molecular docking studies elucidate the interaction of this compound with target enzymes like Glucosamine-6-Phosphate Synthase?

Answer:

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein (e.g., PDB ID 2VF5) by removing water molecules and adding polar hydrogens .

- Binding site analysis : Focus on conserved residues (e.g., Asp60, Lys485 in glucosamine-6-phosphate synthase) to evaluate hydrogen bonding with the hydrazide moiety and π-π stacking with the quinoline ring .

- Validation : Compare docking scores (ΔG values) with known inhibitors (e.g., cycloserine) and correlate with in vitro enzymatic assays .

Advanced: What strategies can optimize the antimicrobial activity of this compound against drug-resistant strains?

Answer:

- Structure-activity relationship (SAR) studies :

- Synergistic assays : Test combinatorial effects with β-lactam antibiotics to overcome resistance mechanisms (e.g., efflux pumps) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values) across studies?

Answer:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation time: 48 hours) .

- Control variables : Account for solvent effects (DMSO concentration ≤1%) and batch-to-batch purity variations (HPLC ≥95%) .

- Computational validation : Apply QSAR models to predict bioactivity thresholds and identify outliers in experimental datasets .

Basic: What analytical techniques are critical for assessing the purity of this compound in pharmacokinetic studies?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm to quantify impurities .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>250°C indicates high thermal stability) .

- Elemental analysis : Match experimental C, H, N percentages with theoretical values (tolerance: ±0.3%) .

Advanced: How does the compound’s hydrazone moiety influence its redox behavior in physiological environments?

Answer:

- Cyclic voltammetry : Perform in PBS (pH 7.4) to identify oxidation peaks near +0.8 V (quinoline ring) and reduction peaks at -1.2 V (C=N bond) .

- ROS scavenging assays : Measure inhibition of DPPH radicals (IC₅₀ < 50 µM suggests antioxidant potential) .

- Metabolic stability : Incubate with liver microsomes to assess hydrolysis of the hydrazone bond (t₁/₂ > 2 hours desirable) .

Advanced: What computational methods predict the compound’s potential as a kinase inhibitor?

Answer:

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with kinases like EGFR or VEGFR2 .

- ADMET profiling : Use SwissADME to predict blood-brain barrier permeability and CYP450 interactions .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .

- Acute toxicity testing : Follow OECD Guideline 423 for initial LD₅₀ estimation in rodent models .

Advanced: How can researchers leverage microwave-assisted synthesis to improve reaction efficiency?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.